N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
Description
N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a furan ring
Properties
Molecular Formula |
C20H18FNO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-17-7-5-14(6-8-17)19-11-9-18(25-19)10-12-20(23)22-16-4-2-3-15(21)13-16/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
InChI Key |
AIZTWASEIFQYDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-methoxyphenylacetic acid and an aldehyde, under acidic conditions.
Coupling Reactions: The furan derivative is then coupled with a 3-fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the furan ring or the amide bond, potentially leading to ring-opened products or amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced furan or amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the furan ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- N-(3-bromophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- N-(3-fluorophenyl)-3-[5-(4-hydroxyphenyl)furan-2-yl]propanamide
Uniqueness
Compared to similar compounds, N-(3-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methoxy group also adds to its distinctiveness by affecting its electronic properties and solubility.
This compound’s unique combination of functional groups makes it a valuable subject for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
